molecular formula C20H18N2O7S B11674454 4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate

4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate

Cat. No.: B11674454
M. Wt: 430.4 g/mol
InChI Key: KSYWUBKCZRMKLU-UHFFFAOYSA-N
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Description

4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate is a complex organic compound with a unique structure that combines a pyrimidine ring with a benzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate typically involves the condensation of 1,3-dimethyl-2,4,6-trioxotetrahydropyrimidine with a suitable aldehyde or ketone, followed by sulfonation with benzenesulfonyl chloride. The reaction conditions often require the use of a base such as pyridine or triethylamine to facilitate the sulfonation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonate group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amines, and various substituted benzenesulfonates, depending on the specific reagents and conditions used.

Scientific Research Applications

4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form stable complexes with these targets, thereby inhibiting their activity. The pathways involved may include the disruption of enzyme-substrate interactions or the blocking of receptor-ligand binding.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl)-N,N-diethylbenzenesulfonamide
  • Dimethyl (2E)-2-[(tert-butylamino)(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]but-2-enedioate

Uniqueness

What sets 4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C20H18N2O7S

Molecular Weight

430.4 g/mol

IUPAC Name

[4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2-methoxyphenyl] benzenesulfonate

InChI

InChI=1S/C20H18N2O7S/c1-21-18(23)15(19(24)22(2)20(21)25)11-13-9-10-16(17(12-13)28-3)29-30(26,27)14-7-5-4-6-8-14/h4-12H,1-3H3

InChI Key

KSYWUBKCZRMKLU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)OS(=O)(=O)C3=CC=CC=C3)OC)C(=O)N(C1=O)C

Origin of Product

United States

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